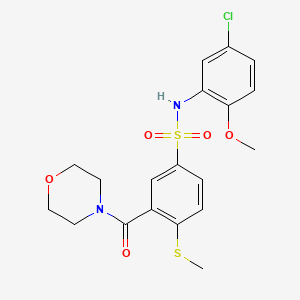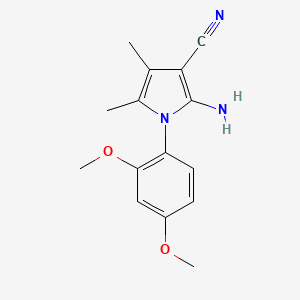![molecular formula C26H18N4O B4672498 2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4672498.png)
2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
説明
2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. The compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. Furthermore, the compound has been found to bind to the adenosine A2A receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline are diverse and depend on the specific application. The compound has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit microbial growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been investigated for its potential as a radiotracer in imaging studies.
実験室実験の利点と制限
One of the main advantages of 2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is its diverse biological activities, which make it a promising candidate for various applications. The compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and testing in lab experiments.
将来の方向性
There are several future directions for the study of 2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential as a diagnostic tool for various diseases. Furthermore, the compound could be modified to improve its potency, selectivity, and pharmacokinetic properties. Finally, the compound could be further studied to elucidate its mechanism of action and identify new targets for drug discovery.
科学的研究の応用
2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential as a diagnostic tool for various diseases.
特性
IUPAC Name |
2-[3-(naphthalen-1-yloxymethyl)phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O/c1-2-11-21-19(8-1)9-6-14-24(21)31-16-18-7-5-10-20(15-18)25-28-26-22-12-3-4-13-23(22)27-17-30(26)29-25/h1-15,17H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGDBKYCLVTTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C4=NN5C=NC6=CC=CC=C6C5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(Naphthalen-1-yloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672418.png)

![N-{1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4672433.png)
![N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4672443.png)
![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4672450.png)

![3-{[(4,5-dibromo-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672476.png)
![3-allyl-5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672484.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B4672488.png)
![3-[1-butyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4672495.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)
